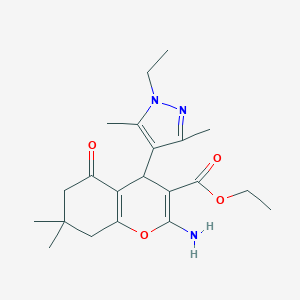![molecular formula C17H14Cl2N2O2S B280274 [3-Amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl](2,4-dichlorophenyl)methanone](/img/structure/B280274.png)
[3-Amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl](2,4-dichlorophenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-Amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl](2,4-dichlorophenyl)methanone, commonly known as TAK-659, is a small molecule inhibitor of the protein kinase B-cell lymphoma 2 (BTK). It has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of various B-cell malignancies.
Mecanismo De Acción
[3-Amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl](2,4-dichlorophenyl)methanone is a key signaling molecule in the B-cell receptor (BCR) pathway, which plays a critical role in the survival and proliferation of B-cells. TAK-659 selectively binds to the active site of this compound, preventing its activation and downstream signaling. This leads to the inhibition of B-cell activation, proliferation, and survival, ultimately resulting in apoptosis of malignant B-cells.
Biochemical and physiological effects:
TAK-659 has been shown to have potent and selective inhibitory activity against this compound in preclinical studies. It has also demonstrated favorable pharmacokinetic and pharmacodynamic properties, including good oral bioavailability, high plasma exposure, and sustained target inhibition. In animal models, TAK-659 has shown significant anti-tumor activity and improved survival rates.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TAK-659 has several advantages as a research tool for studying B-cell malignancies. It is a highly selective inhibitor of [3-Amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl](2,4-dichlorophenyl)methanone, with minimal off-target effects. It is also orally bioavailable, making it easy to administer and study in animal models. However, TAK-659 has limitations in terms of its solubility and stability, which can affect its efficacy and reproducibility in experiments.
Direcciones Futuras
There are several future directions for TAK-659 research, including:
1. Clinical trials: TAK-659 is currently being evaluated in clinical trials for the treatment of CLL, MCL, and DLBCL. Further studies are needed to determine its safety and efficacy in larger patient populations.
2. Combination therapy: TAK-659 has shown synergistic effects when used in combination with other targeted therapies, such as venetoclax and lenalidomide. Further studies are needed to optimize combination regimens and determine their clinical utility.
3. Resistance mechanisms: Resistance to [3-Amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl](2,4-dichlorophenyl)methanone inhibitors, including TAK-659, can develop over time in some patients. Further studies are needed to identify the underlying mechanisms of resistance and develop strategies to overcome it.
4. Biomarker development: Biomarkers can help predict response to this compound inhibitors and monitor treatment efficacy. Further studies are needed to identify and validate biomarkers for TAK-659 and other this compound inhibitors.
In conclusion, TAK-659 is a promising small molecule inhibitor of this compound with potential therapeutic applications in various B-cell malignancies. Further research is needed to fully understand its mechanism of action, optimize its use in combination therapy, and identify biomarkers for patient selection and monitoring.
Métodos De Síntesis
The synthesis of TAK-659 involves a series of chemical reactions starting from commercially available starting materials. The key steps involve the formation of the thieno[2,3-b]pyridine ring system and the introduction of the 2,4-dichlorophenyl and methoxymethyl groups. The final product is obtained after purification and characterization using various analytical techniques.
Aplicaciones Científicas De Investigación
TAK-659 has been extensively studied for its potential therapeutic applications in various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). Preclinical studies have shown that TAK-659 inhibits [3-Amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl](2,4-dichlorophenyl)methanone activity and induces apoptosis in B-cell malignancies, leading to reduced tumor growth and improved survival rates.
Propiedades
Fórmula molecular |
C17H14Cl2N2O2S |
|---|---|
Peso molecular |
381.3 g/mol |
Nombre IUPAC |
[3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl]-(2,4-dichlorophenyl)methanone |
InChI |
InChI=1S/C17H14Cl2N2O2S/c1-8-5-9(7-23-2)13-14(20)16(24-17(13)21-8)15(22)11-4-3-10(18)6-12(11)19/h3-6H,7,20H2,1-2H3 |
Clave InChI |
PREVXIWEGIOXSK-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C(=C1)COC)C(=C(S2)C(=O)C3=C(C=C(C=C3)Cl)Cl)N |
SMILES canónico |
CC1=CC(=C2C(=C(SC2=N1)C(=O)C3=C(C=C(C=C3)Cl)Cl)N)COC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(difluoromethyl)-5-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B280191.png)
![isopropyl 2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B280194.png)
![3-[(1-ethyl-1H-benzimidazol-2-yl)amino]-1-[2-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B280197.png)


![4-bromo-N-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B280202.png)
![Methyl 4-{5-[(4-chloro-3-methylphenoxy)methyl]-2-furyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B280205.png)

![ethyl 2-amino-4-{5-[(2-bromophenoxy)methyl]furan-2-yl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B280207.png)
![2-amino-5-oxo-4-(5-{[3-(trifluoromethyl)phenoxy]methyl}-2-furyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B280208.png)
![2-amino-4-{5-[(3-bromophenoxy)methyl]furan-2-yl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B280209.png)
![2-amino-4-{5-[(4-chloro-3-methylphenoxy)methyl]-2-furyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B280211.png)
![2-amino-4-{5-[(2-chloro-4-fluorophenoxy)methyl]-2-furyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B280212.png)
![Methyl 2-methyl-5-oxo-4-(5-{[3-(trifluoromethyl)phenoxy]methyl}furan-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B280213.png)
